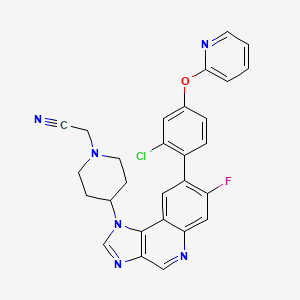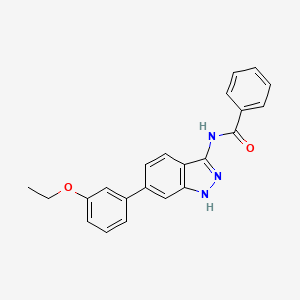
Fgfr2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr2-IN-1 is a selective inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR2 signaling has been implicated in several types of cancers, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Applications De Recherche Scientifique
Fgfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR2 signaling pathways and to develop new FGFR2 inhibitors
Biology: Helps in understanding the role of FGFR2 in cellular processes and disease mechanisms
Medicine: Investigated for its potential therapeutic effects in treating cancers with FGFR2 dysregulation
Industry: Used in the development of diagnostic assays and screening platforms for FGFR2-related research
Mécanisme D'action
Fgfr2-IN-1 exerts its effects by binding to the ATP-binding pocket of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival pathways. The molecular targets include various signaling proteins involved in the FGFR2 pathway, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Futibatinib: An irreversible inhibitor targeting FGFR1-4 with potent antitumor activity.
Erdafitinib: A pan-FGFR inhibitor approved for treating urothelial carcinoma.
Uniqueness
Fgfr2-IN-1 is unique due to its high selectivity for FGFR2, which minimizes off-target effects and enhances its therapeutic potential. Unlike pan-FGFR inhibitors, this compound specifically targets FGFR2, making it a valuable tool for studying FGFR2-specific signaling and therapeutic applications .
Propriétés
Formule moléculaire |
C22H19N3O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[6-(3-ethoxyphenyl)-1H-indazol-3-yl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-10-6-9-16(13-18)17-11-12-19-20(14-17)24-25-21(19)23-22(26)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H2,23,24,25,26) |
Clé InChI |
QKJLYUUEYRTLCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


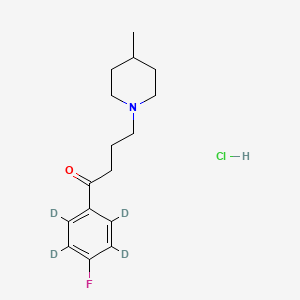


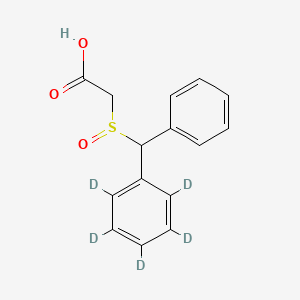
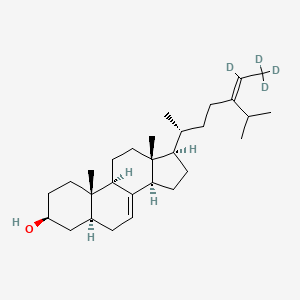
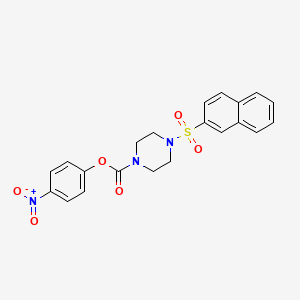
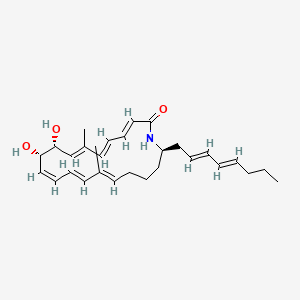
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
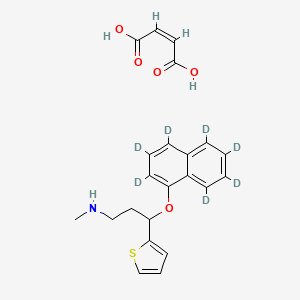
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
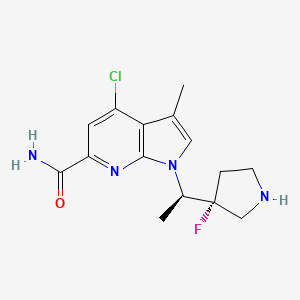
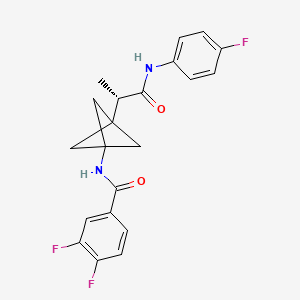
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
